molecular formula C22H27N3O2S2 B11288998 2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11288998
M. Wt: 429.6 g/mol
InChI Key: POLQZZOMLKLWCH-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound featuring a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves multiple steps:

    Formation of the Thienopyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Phenylethyl Group: This step involves the use of phenylethyl halides in the presence of a base to facilitate the substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The piperidine and phenylethyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs.

    Industrial Applications: Its derivatives may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-Amino-4-methylpyridine
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE stands out due to its thienopyrimidine core, which imparts unique chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C22H27N3O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H27N3O2S2/c1-16-7-11-24(12-8-16)19(26)15-29-22-23-18-10-14-28-20(18)21(27)25(22)13-9-17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3

InChI Key

POLQZZOMLKLWCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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